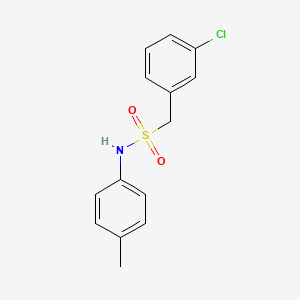![molecular formula C28H33NO6 B4585884 N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE](/img/structure/B4585884.png)
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-ETHOXYBENZYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is a useful research compound. Its molecular formula is C28H33NO6 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is 479.23078777 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Pharmacology
2-(1,3-Benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)ethanamine and related compounds have been studied for their neurochemical pharmacology, particularly their high potency as agonists at 5-HT2A receptors. This class of substances, including similar compounds like 25D-NBOMe and 25E-NBOMe, has demonstrated biochemical pharmacology consistent with hallucinogenic activity. These studies help in understanding the drug's interactions at a cellular level and its potential effects on serotonin receptors (Eshleman et al., 2018).
Analytical Characterization
Analytical characterization of compounds like 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe, which are structurally related to 2-(1,3-Benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, has been conducted. This includes a variety of analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance. These studies are crucial for the accurate identification and understanding of the chemical properties of these substances (Zuba & Sekuła, 2013).
Nano-Structured Materials
Research has also focused on the synthesis of nano-structured materials, like CeO2, from complexes involving similar compounds. Such studies are essential in the field of materials science and could have applications in developing new materials with specific properties (Veranitisagul et al., 2011).
Toxicokinetics and Analytical Toxicology
Toxicokinetic studies, including the identification of phase I and II metabolites, plasma protein binding, and the evaluation of toxicological detectability, have been conducted on NBOMe analogues. These studies are significant in clinical and forensic toxicology for understanding the drug's metabolism and potential interactions (Richter et al., 2019).
Antioxidant, DNA Interaction, and Tumor Cell Cytotoxicity
Studies have been carried out on the antioxidant activities, DNA-binding properties, and tumor cell cytotoxicity activities of certain complexes, which could be related to the broader family of compounds including 2-(1,3-Benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. This research is important for understanding potential therapeutic applications and biological activities (Qin et al., 2010).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-22(23)18-29(13-12-20-10-11-24-25(14-20)35-19-34-24)17-21-15-26(30-2)28(32-4)27(16-21)31-3/h6-11,14-16H,5,12-13,17-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNYHXKPRQGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)
![1,3-DIMETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4585821.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE](/img/structure/B4585841.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![(5E)-1-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
